N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide is a naphthalene sulfonamide derivative featuring a hydroxy group, a tetrahydropyran (oxan-4-yl) ring, and a phenyl-substituted ethyl chain. This compound belongs to a broader class of sulfonamides, which are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The hydroxy group may facilitate hydrogen bonding, influencing solubility and target interactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c25-23(19-9-2-1-3-10-19,20-13-15-28-16-14-20)17-24-29(26,27)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,20,24-25H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEUMUFSGWLSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene-1-sulfonamide Core: This can be achieved by reacting naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield naphthalene-1-sulfonamide.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene-1-sulfonamide is reacted with 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form the Oxan Ring: The final step involves cyclization to form the oxan ring, which can be achieved through intramolecular nucleophilic substitution under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include 2-oxo-2-(oxan-4-yl)-2-phenylethyl naphthalene-1-sulfonamide.
Reduction: Products may include N-[2-amino-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide exhibit anticancer properties. For instance, studies on urea derivatives have shown that modifications in the structure can lead to enhanced cytotoxic effects against various cancer cell lines.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-3-(1-hydroxybutan-2-yl)urea | Fluorophenyl group | Anticancer activity |
| 5-amino-N-(naphtalenesulfonyl)urea | Sulfonamide group | Antimicrobial properties |
2. Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial effects. This compound may exhibit similar properties, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
Study on Biological Activity
A study published in a peer-reviewed journal examined the effects of sulfonamide derivatives on bacterial growth. The results indicated that modifications in the side chains significantly influenced their efficacy against resistant strains of bacteria. This highlights the potential of this compound as a lead compound for antibiotic development.
In Vivo Studies
In vivo studies have shown that compounds structurally related to this compound can reduce tumor size in animal models, suggesting its potential as an anticancer agent. These findings warrant further exploration into its pharmacokinetics and therapeutic index.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to IV-5’s lipophilic trifluoromethyl and chloro substituents. However, the oxan-4-yl ring could reduce solubility relative to the methoxy-substituted analog in .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a naphthalene sulfonamide moiety, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Naphthalene moiety : Contributes to hydrophobic interactions and binding affinity to biological targets.
- Sulfonamide group : Essential for antibacterial activity and interaction with various enzymes.
- Hydroxy and oxane groups : These functional groups may enhance solubility and bioavailability.
This compound exhibits several mechanisms of action that contribute to its biological activity:
-
Inhibition of Enzymatic Activity :
- Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and fatty acid binding proteins (FABPs), which are involved in metabolic pathways and inflammatory processes .
- For instance, naphthalene sulfonamide derivatives have been identified as potent inhibitors of FABP4, leading to improved glucose and lipid metabolism in animal models .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory effects by modulating pathways involved in inflammation, potentially through inhibition of specific cytokines or inflammatory mediators.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits FABP4, improving metabolic profiles | |
| Antibacterial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
Several studies have highlighted the therapeutic potential of naphthalene sulfonamides, including:
- FABP4 Inhibition Study :
-
Antimicrobial Assessment :
- Research into the antimicrobial properties of sulfonamides has shown that modifications in the structure significantly affect their efficacy against various bacterial strains. The introduction of different substituents on the aromatic ring can enhance or diminish activity, highlighting the importance of structural optimization .
- Inflammatory Response Modulation :
Q & A
Q. What are the optimized synthetic routes for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
-
Step 1 : React naphthalene-1-sulfonyl chloride with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .
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Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
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Key Considerations : Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and improve yields (~60–75%) .
Reaction Step Conditions Yield Characterization Sulfonamide formation 0–5°C, DCM, 12 h 65% NMR, HRMS Final purification Column chromatography 70% HPLC (>95% purity)
Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?
- Methodological Answer :
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95%) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphs .
- Spectroscopy : FT-IR to confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Anticancer Activity : Test against NCI-60 cancer cell lines using MTT assays. IC values <10 μM suggest therapeutic potential .
- Neuroprotection : Measure oxidative stress reduction in SH-SY5Y neuronal cells via ROS scavenging assays (e.g., DCFH-DA fluorescence) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Methodological Answer :
- Analog Synthesis : Modify the oxan-4-yl group (e.g., replace with piperidine or morpholine) to assess steric/electronic effects .
- Biological Testing : Compare cytotoxicity in isogenic cell lines (e.g., p53 wild-type vs. mutant) to probe mechanism .
- Computational Modeling : Perform molecular docking to predict interactions with targets like FABP4 or tubulin .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and assay conditions (e.g., 48 h exposure) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside caspase-3 activation assays .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility and oral bioavailability .
- Nanocarrier Encapsulation : Use liposomal formulations to improve plasma half-life (tested in rodent models) .
- ADME Profiling : Conduct CYP450 inhibition assays and plasma protein binding studies to predict drug-drug interactions .
Q. What mechanistic studies elucidate its neuroprotective effects?
- Methodological Answer :
- Pathway Analysis : Perform RNA-seq on treated neurons to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .
- Target Deconvolution : Use affinity chromatography with neuronal lysates to isolate binding partners (e.g., BDNF receptors) .
- In Vivo Validation : Test in transgenic Alzheimer’s models (e.g., APP/PS1 mice) with behavioral assays (Morris water maze) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 80%)?
- Methodological Answer :
-
Parameter Optimization : Screen solvents (DMF vs. THF), temperatures, and catalysts (e.g., La(OTf) for oxan-4-yl ring formation) .
-
Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation) and adjust stoichiometry .
Condition Solvent Catalyst Yield A DMF None 60% B THF La(OTf) 80%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
